N-cyclooctyl-3,4,5-triethoxybenzamide

説明

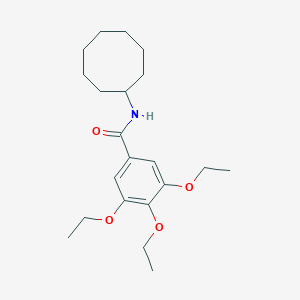

N-Cyclooctyl-3,4,5-triethoxybenzamide is a synthetic benzamide derivative characterized by a cyclooctyl group attached to the nitrogen atom of a benzamide core and triethoxy substituents at the 3, 4, and 5 positions of the aromatic ring.

特性

分子式 |

C21H33NO4 |

|---|---|

分子量 |

363.5 g/mol |

IUPAC名 |

N-cyclooctyl-3,4,5-triethoxybenzamide |

InChI |

InChI=1S/C21H33NO4/c1-4-24-18-14-16(15-19(25-5-2)20(18)26-6-3)21(23)22-17-12-10-8-7-9-11-13-17/h14-15,17H,4-13H2,1-3H3,(H,22,23) |

InChIキー |

SLZMBHBEEKGVAR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCCCC2 |

正規SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCCCC2 |

溶解性 |

2.3 [ug/mL] |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-cyclooctyl-3,4,5-triethoxybenzamide and its analogs:

*Calculated based on molecular formula (C₂₃H₃₅NO₄).

Key Findings from Analog Studies

N-Cyclohexyl-3,4,5-trimethoxybenzamide

- Synthesis : Produced via reaction of 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine in chloroform (78% yield) .

- Structure : The cyclohexyl group adopts a chair conformation, and methoxy groups exhibit varied planarity with the aromatic ring. Hydrogen bonding via N–H···O forms chains, influencing crystal packing .

Trimethobenzamide

- Structure: Features a 4-[2-(dimethylamino)ethoxy]benzyl group instead of a cycloalkyl substituent.

- Application : Clinically used as an antiemetic, highlighting how substituent flexibility in benzamides can diversify therapeutic outcomes .

N-(Cyanomethyl)-3,4,5-triethoxybenzamide

Thiophene-Oxadiazole Hybrid Analog

- Structure : Incorporates a thiophene-oxadiazole heterocycle on the cyclohexyl group. Such motifs are common in kinase inhibitors, suggesting possible enzyme-targeting applications .

Impact of Substituent Modifications

- N-Substituents: Cyclooctyl vs. Cyclohexyl analogs show proven crystallinity and bioactivity . Functional Groups: Cyanomethyl or thiophene-oxadiazole substituents introduce electronic or steric effects that could modulate target binding or metabolic pathways .

- Benzamide Substituents: Triethoxy vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。